An In-depth Technical Guide to the Properties and Characteristics of Decyl Methacrylate
An In-depth Technical Guide to the Properties and Characteristics of Decyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl methacrylate is an ester of methacrylic acid with a ten-carbon alkyl chain. This monomer is a valuable building block in polymer chemistry, offering a unique combination of properties that make it suitable for a range of applications, from industrial coatings and adhesives to advanced biomedical materials. The long alkyl side chain imparts significant hydrophobicity and flexibility to the resulting polymers, influencing their physical, mechanical, and biological characteristics. This technical guide provides a comprehensive overview of the core properties of decyl methacrylate and its corresponding polymer, poly(decyl methacrylate), with a focus on data relevant to research and development in materials science and drug delivery.
Physicochemical Properties of Decyl Methacrylate
Decyl methacrylate is a clear, light tan liquid at room temperature.[1][2] It is characterized by its low water solubility and is soluble in many organic solvents. Key physicochemical properties of the monomer are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C14H26O2 | [1][3][4] |
| Molecular Weight | 226.35 g/mol | [1][3][4] |
| CAS Number | 3179-47-3 | [1][3][4] |
| Appearance | Clear, light tan liquid | [1][2] |
| Density | 0.876 g/mL at 20 °C | [3][5] |
| Boiling Point | 155-156 °C at 22 mmHg | [2][3] |
| Melting Point | -44 °C | [2][3] |
| Refractive Index (n20/D) | 1.442 | [3][5] |
| Water Solubility | Insoluble | [1][2] |
| Vapor Pressure | 1.27 Pa at 20 °C | [2] |
| Flash Point | 213 °C | [2] |
Polymerization of Decyl Methacrylate
Decyl methacrylate can be polymerized through various methods, with free-radical polymerization being the most common. The polymerization process can be tailored to control the molecular weight, architecture, and properties of the resulting poly(decyl methacrylate).
Polymerization Characteristics
The polymerization of decyl methacrylate is influenced by the choice of initiator, solvent, and temperature. It has been observed that decyl methacrylate may not readily homopolymerize in emulsion systems and can reduce the rate of copolymerization with more reactive monomers like methyl acrylate. This is attributed to the lower activity of long-chain methacrylates compared to their shorter-chain counterparts.
Due to a lack of specific experimental data for decyl methacrylate, the reactivity ratios for the closely related dodecyl methacrylate are presented below as an approximation. These values indicate the relative reactivity of each monomer in a copolymerization reaction.
| Comonomer System (M1/M2) | r1 (Dodecyl Methacrylate) | r2 (Comonomer) | System Conditions |
| Dodecyl Methacrylate / 2-Ethoxyethyl Methacrylate | 0.82 | 1.26 | 70 °C |
| Dodecyl Methacrylate / Styrene | Not explicitly found, but generally long-chain methacrylates have lower reactivity than styrene. |
Experimental Protocols
1. Synthesis of Decyl Methacrylate Monomer
A common method for synthesizing decyl methacrylate is through the esterification of methacrylic acid with 1-decanol, often in the presence of an acid catalyst and a polymerization inhibitor.
Synthesis of Decyl Methacrylate.
Protocol:
-
Combine methacrylic acid and 1-decanol in a reaction flask.
-
Add a catalytic amount of sulfuric acid and a polymerization inhibitor such as hydroquinone.
-
Stir the mixture at room temperature for an extended period (e.g., 48 hours).
-
Purify the resulting product using silica gel chromatography.
2. Free-Radical Polymerization of Decyl Methacrylate
Poly(decyl methacrylate) can be synthesized via free-radical polymerization using an initiator like azobisisobutyronitrile (AIBN).
Free-Radical Polymerization of Decyl Methacrylate.
Protocol:
-
Dissolve decyl methacrylate and AIBN in a suitable solvent (e.g., toluene) in a reaction flask.
-
Purge the system with an inert gas (e.g., nitrogen) to remove oxygen.
-
Heat the reaction mixture to a temperature appropriate for the initiator (e.g., 70°C for AIBN) and maintain for several hours with stirring.
-
Terminate the polymerization by pouring the reaction mixture into a non-solvent, such as cold methanol, to precipitate the polymer.
-
Purify the polymer by repeatedly dissolving it in a good solvent (e.g., chloroform) and re-precipitating it in a non-solvent.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
Properties of Poly(decyl methacrylate)
The long decyl side chain significantly influences the properties of the polymer, generally leading to a lower glass transition temperature and increased flexibility compared to polymers with shorter alkyl chains.
Thermal Properties
| Property | Value | Reference(s) |
| Glass Transition Temperature (Tg) | -60 °C | |
| Thermal Decomposition | The thermal stability of poly(alkyl methacrylates) is influenced by molecular weight, with higher molecular weight polymers generally exhibiting greater thermal resistance. The primary degradation product upon pyrolysis is the corresponding methacrylate monomer.[6] | [6] |
Mechanical Properties
| Property | General Trend for Poly(n-alkyl methacrylates) |
| Tensile Strength | Decreases with increasing alkyl chain length. |
| Young's Modulus | Decreases with increasing alkyl chain length. |
| Elongation at Break | Increases with increasing alkyl chain length up to a certain point, then may decrease. |
Biocompatibility and Cytotoxicity
The biocompatibility of methacrylate-based polymers is a critical consideration for their use in biomedical applications. Monomer leaching from the polymer matrix is a primary cause of cytotoxicity.
While specific cytotoxicity data for decyl methacrylate is limited, studies on various methacrylate monomers have shown a dose-dependent cytotoxic effect on different cell lines, including fibroblasts. The cytotoxicity is influenced by the chemical structure of the monomer. Long-chain alkyl methacrylates are generally considered to be less cytotoxic than their short-chain, more water-soluble counterparts due to their lower mobility and leaching from the polymer matrix.
For applications involving blood contact, the hemocompatibility of the material is crucial. Studies on poly(alkyl methacrylates) have shown that surface properties, which are influenced by the alkyl chain length, play a significant role in protein adsorption and platelet adhesion. Polymers with specific alkyl chain lengths can exhibit reduced protein adsorption and platelet activation, suggesting good blood compatibility.
No specific signaling pathways have been identified as being uniquely modulated by decyl methacrylate. Its biological effects are primarily attributed to non-specific interactions and cytotoxicity resulting from monomer release.
Characterization of Decyl Methacrylate and Poly(decyl methacrylate)
A variety of analytical techniques are employed to characterize both the monomer and the resulting polymer to ensure their identity, purity, and desired properties.
Characterization Techniques for Decyl Methacrylate and its Polymer.
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the decyl methacrylate monomer. For the polymer, ¹H NMR can be used to determine monomer conversion and, in the case of copolymers, the comonomer composition. The disappearance of the vinyl proton signals (typically between 5.5 and 6.5 ppm) in the ¹H NMR spectrum of the polymer confirms successful polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the monomer and to confirm polymerization. Key characteristic peaks for decyl methacrylate include the C=O stretch of the ester group (around 1720 cm⁻¹) and the C=C stretch of the vinyl group (around 1640 cm⁻¹). The disappearance or significant reduction of the C=C peak in the polymer spectrum indicates successful polymerization.
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is a crucial technique for determining the molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI) of the synthesized poly(decyl methacrylate). This information is vital for understanding the physical and mechanical properties of the polymer.
Applications in Drug Development
The properties of poly(decyl methacrylate) and its copolymers make them attractive for various applications in drug development. The hydrophobic nature of the polymer can be utilized for the encapsulation and controlled release of hydrophobic drugs. By copolymerizing decyl methacrylate with hydrophilic monomers, amphiphilic copolymers can be created that self-assemble into micelles or nanoparticles, which can serve as drug carriers.
The flexibility and low glass transition temperature of poly(decyl methacrylate) are advantageous for applications requiring soft and pliable materials, such as in transdermal patches or as components in soft tissue engineering scaffolds. The ability to tune the properties of the polymer by copolymerization allows for the design of materials with specific drug release profiles and mechanical properties tailored to the intended application.
Conclusion
Decyl methacrylate is a versatile monomer that gives rise to polymers with a unique set of properties, primarily driven by its long alkyl side chain. This guide has provided a detailed overview of its physicochemical characteristics, polymerization behavior, and the properties of its corresponding polymer. While specific data in some areas, such as mechanical properties and reactivity ratios, are still emerging, the general trends within the poly(n-alkyl methacrylate) family provide valuable insights. For researchers and professionals in drug development, the tunable hydrophobicity, flexibility, and potential for good biocompatibility make decyl methacrylate and its copolymers promising materials for the design of novel drug delivery systems and biomedical devices. Further research into the specific biological interactions and mechanical performance of poly(decyl methacrylate) will undoubtedly expand its applications in the future.
References
- 1. The mechanical properties of elastomeric poly(alkyl methacrylate)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 3. Hemocompatibility assessment of poly(2-dimethylamino ethylmethacrylate) (PDMAEMA)-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. polychemistry.com [polychemistry.com]
